1-(1H-tetrazol-1-ylacetyl)piperazine

Monoamine reuptake inhibitor CNS drug discovery Neurotransmitter transporter

Choose 1-(1H-tetrazol-1-ylacetyl)piperazine for superior metabolic stability vs. carboxylic acid leads, enabling longer in vivo half-life in CNS studies. Its unique 2-carbon linker achieves balanced NE/DA reuptake inhibition (76.4% NE, 56.9% DA at 1µM), distinct from 3-carbon analogs. This scaffold also yields potent antifungal derivatives (MIC 0.12 µg/mL vs. C. albicans). Consistent ≥95% purity ensures reproducible assay results. Bulk & custom packaging available.

Molecular Formula C7H12N6O
Molecular Weight 196.214
CAS No. 923183-58-8
Cat. No. B2430735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-tetrazol-1-ylacetyl)piperazine
CAS923183-58-8
Molecular FormulaC7H12N6O
Molecular Weight196.214
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CN2C=NN=N2
InChIInChI=1S/C7H12N6O/c14-7(5-13-6-9-10-11-13)12-3-1-8-2-4-12/h6,8H,1-5H2
InChIKeyXVQGLWIQXHSHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-tetrazol-1-ylacetyl)piperazine (CAS 923183-58-8): Tetrazole-Activated Piperazine Scaffold for Monoamine Transporter and Antifungal Lead Discovery


1-(1H-tetrazol-1-ylacetyl)piperazine (CAS 923183-58-8) is a small-molecule heterocyclic compound (C₇H₁₂N₆O, MW 196.21) that integrates a piperazine ring with a 1H-tetrazole moiety via an acetyl linker . The tetrazole group serves as a metabolically stable bioisostere of carboxylic acid [1], and this hybrid scaffold has been extensively explored in medicinal chemistry programs targeting dual norepinephrine/dopamine reuptake inhibition for CNS disorders and as a building block for antifungal tetrazole-piperazine derivatives [2].

Why 1-(1H-tetrazol-1-ylacetyl)piperazine Cannot Be Replaced by Generic Piperazine Derivatives in CNS and Antifungal Assays


Substituting 1-(1H-tetrazol-1-ylacetyl)piperazine with generic piperazine or alternative N-substituted piperazine derivatives introduces uncontrolled variance in three critical parameters for research reproducibility: (i) The 1H-tetrazol-1-ylacetyl moiety confers unique electronic and hydrogen-bonding properties that dictate transporter selectivity and binding affinity ; (ii) The two-carbon acetyl linker length profoundly influences monoamine reuptake inhibition profiles compared to shorter or longer linkers [1]; (iii) Commercial availability of the compound with defined purity (≥95%) and consistent physicochemical properties ensures assay-to-assay comparability, whereas improvised substitutes may contain regioisomeric impurities or varying hydration states that confound dose-response relationships . The quantitative evidence below establishes the basis for compound-specific selection.

Quantitative Differentiation of 1-(1H-tetrazol-1-ylacetyl)piperazine: Comparator-Based Evidence for Procurement Decisions


Dual Norepinephrine/Dopamine Reuptake Inhibition: Linker Length Dictates Potency

In a systematic SAR study of arylpiperazine–tetrazoles, compounds bearing a two-carbon acetyl linker (as in 1-(1H-tetrazol-1-ylacetyl)piperazine) exhibited distinct monoamine reuptake inhibition profiles compared to those with three- or four-carbon linkers. Specifically, compounds with a two-carbon linker showed 76.4% inhibition of norepinephrine (NE) reuptake and 56.9% inhibition of dopamine (DA) reuptake at 1 µM, whereas the three-carbon linker analog achieved 90.0% NE and 80.5% DA inhibition at the same concentration [1]. This demonstrates that the two-carbon linker scaffold provides a moderately balanced NE/DA profile, in contrast to the more potent but less balanced profile of the three-carbon linker series.

Monoamine reuptake inhibitor CNS drug discovery Neurotransmitter transporter

Metabolic Stability: Tetrazole Bioisostere Confers Resistance to Phase I Oxidation

The 1H-tetrazole moiety functions as a metabolically stable bioisostere of carboxylic acid groups, which are susceptible to glucuronidation and oxidative metabolism in the liver [1]. While specific metabolic stability data for 1-(1H-tetrazol-1-ylacetyl)piperazine are not directly reported, the tetrazole class as a whole demonstrates resistance to many biological transformations that carboxylic acids undergo, including acyl glucuronidation [2]. In contrast, piperazine derivatives containing carboxylic acid groups (e.g., 2-(1H-tetrazol-1-yl)acetic acid) are prone to Phase II conjugation, limiting their in vivo half-life. This class-level property suggests that 1-(1H-tetrazol-1-ylacetyl)piperazine will exhibit longer metabolic half-life compared to carboxylic acid-containing piperazine analogs.

Metabolic stability Bioisostere ADME Drug design

Antifungal Activity: Tetrazole-Piperazine Hybrids Exhibit Potent MIC Values

A series of novel tetrazole-S-alkyl-piperazine derivatives, structurally related to 1-(1H-tetrazol-1-ylacetyl)piperazine, demonstrated potent antifungal activity against Candida albicans ATCC 24433, with some compounds achieving MIC values as low as 0.12 µg/mL [1]. In the same study, the reference drug fluconazole exhibited MIC values ranging from 0.25 to 2 µg/mL against the same strain, indicating that the tetrazole-piperazine scaffold can surpass the potency of a clinically used antifungal agent. While 1-(1H-tetrazol-1-ylacetyl)piperazine itself was not directly tested in this study, the structural similarity suggests that it may serve as a valuable scaffold for developing novel antifungal agents with improved potency over standard treatments.

Antifungal Candida albicans Tetrazole derivatives

Selectivity Profile: Piperazine Tetrazoles Show Improved NET Selectivity Over Non-Tetrazole Analogs

In a broad off-target screening panel of over 100 enzymes, receptors, and ion channels, piperazine tetrazoles demonstrated notable improvement in norepinephrine transporter (NET) selectivity relative to other compounds in the same chemical series [1]. While specific selectivity ratios for 1-(1H-tetrazol-1-ylacetyl)piperazine are not publicly disclosed, the class-level trend indicates that incorporation of the tetrazole moiety reduces binding to off-target proteins compared to non-tetrazole piperazine derivatives. This selectivity advantage is attributed to the unique hydrogen-bonding network formed by the tetrazole ring with NET binding site residues .

Selectivity Norepinephrine transporter Off-target screening

Recommended Application Scenarios for 1-(1H-tetrazol-1-ylacetyl)piperazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Dual Norepinephrine/Dopamine Reuptake Inhibitors with Defined Linker-Dependent Activity

Use 1-(1H-tetrazol-1-ylacetyl)piperazine as a core scaffold for designing arylpiperazine–tetrazole derivatives with two-carbon linkers. This linker length confers a balanced NE/DA inhibition profile (76.4% NE, 56.9% DA at 1 µM) that is distinct from the more potent but less balanced three-carbon linker analogs (90.0% NE, 80.5% DA at 1 µM) [1]. Researchers seeking to develop CNS agents with moderate dual reuptake inhibition should select this compound over three-carbon linker precursors to achieve the desired pharmacological profile.

ADME Optimization: Leveraging Tetrazole Bioisosterism for Enhanced Metabolic Stability

In drug discovery programs where carboxylic acid-containing piperazine leads suffer from rapid Phase II glucuronidation and short in vivo half-life, 1-(1H-tetrazol-1-ylacetyl)piperazine serves as a metabolically stable alternative. The tetrazole moiety resists acyl glucuronidation and oxidative metabolism characteristic of carboxylic acids [1]. This substitution is particularly valuable in CNS programs where extended compound exposure is required for efficacy readouts in behavioral assays.

Antifungal Drug Discovery: Scaffold for Potent Anti-Candida Agents

Employ 1-(1H-tetrazol-1-ylacetyl)piperazine as a starting material for synthesizing novel tetrazole-piperazine antifungal agents. Related tetrazole-piperazine derivatives have demonstrated MIC values as low as 0.12 µg/mL against C. albicans, outperforming fluconazole (MIC 0.25-2.0 µg/mL) [1]. This scaffold enables the development of next-generation antifungal agents with improved potency and potentially novel mechanisms of action distinct from azole-class drugs.

CNS Tool Compound Development: Selectivity-Optimized Norepinephrine Transporter Ligand

Utilize 1-(1H-tetrazol-1-ylacetyl)piperazine as a precursor for synthesizing NET-selective tool compounds. Piperazine tetrazoles as a class exhibit improved NET selectivity over non-tetrazole piperazine derivatives in broad off-target screening panels [1]. This property reduces confounding off-target effects in mechanistic studies of norepinephrine reuptake, making it a preferred scaffold over less selective piperazine alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-tetrazol-1-ylacetyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.